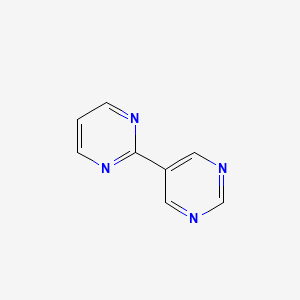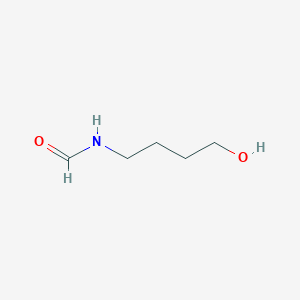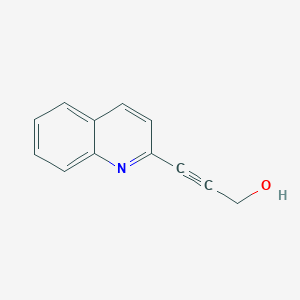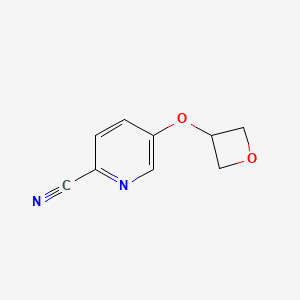![molecular formula C18H19Cl2N3O2 B13988933 4-[[4-[Bis(2-chloroethyl)amino]-2-methylphenyl]diazenyl]benzoic acid CAS No. 28005-89-2](/img/structure/B13988933.png)
4-[[4-[Bis(2-chloroethyl)amino]-2-methylphenyl]diazenyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BENZOIC ACID,4-[2-[4-[BIS(2-CHLOROETHYL)AMINO]-2-METHYLPHENYL]DIAZENYL]-: is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of a benzoic acid moiety linked to a diazenyl group, which is further connected to a bis(2-chloroethyl)amino group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of BENZOIC ACID,4-[2-[4-[BIS(2-CHLOROETHYL)AMINO]-2-METHYLPHENYL]DIAZENYL]- typically involves multiple steps. One common method starts with the protection of 4-aminobenzoic acid through methyl esterification. The intermediate methyl 4-(bis(2-hydroxyethyl)amino)benzoate is then derived by adding two 2-hydroxyethyl groups using ethylene oxide. Subsequent substitution of chlorine for the hydroxyl group and carboxyl group deprotection affords the key intermediate 4-(bis(2-chloroethyl)amino)benzoic acid. The target compound is finally obtained by condensation with o-phenylenediamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, controlled reaction conditions, and purification processes to ensure high yield and purity.
化学反応の分析
Types of Reactions: BENZOIC ACID,4-[2-[4-[BIS(2-CHLOROETHYL)AMINO]-2-METHYLPHENYL]DIAZENYL]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: Electrophilic aromatic substitution reactions occur mainly at the 3-position due to the electron-withdrawing carboxylic group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are employed for nitration reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学的研究の応用
BENZOIC ACID,4-[2-[4-[BIS(2-CHLOROETHYL)AMINO]-2-METHYLPHENYL]DIAZENYL]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of BENZOIC ACID,4-[2-[4-[BIS(2-CHLOROETHYL)AMINO]-2-METHYLPHENYL]DIAZENYL]- involves its interaction with molecular targets and pathways. The bis(2-chloroethyl)amino group is known to form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy .
類似化合物との比較
Chlorambucil: Another alkylating agent with a similar bis(2-chloroethyl)amino group.
Melphalan: Contains a bis(2-chloroethyl)amino group and is used in cancer treatment.
Cyclophosphamide: A widely used chemotherapeutic agent with alkylating properties.
Uniqueness: BENZOIC ACID,4-[2-[4-[BIS(2-CHLOROETHYL)AMINO]-2-METHYLPHENYL]DIAZENYL]- is unique due to its specific chemical structure, which combines the properties of benzoic acid, diazenyl, and bis(2-chloroethyl)amino groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
特性
CAS番号 |
28005-89-2 |
|---|---|
分子式 |
C18H19Cl2N3O2 |
分子量 |
380.3 g/mol |
IUPAC名 |
4-[[4-[bis(2-chloroethyl)amino]-2-methylphenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C18H19Cl2N3O2/c1-13-12-16(23(10-8-19)11-9-20)6-7-17(13)22-21-15-4-2-14(3-5-15)18(24)25/h2-7,12H,8-11H2,1H3,(H,24,25) |
InChIキー |
RNQYALLDGFFRSL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)N(CCCl)CCCl)N=NC2=CC=C(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5H-Pyrazolo[4,3-d]-1,2,3-triazin-4-amine,7-methyl-, 3-oxide](/img/structure/B13988860.png)
![Hexanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-](/img/structure/B13988861.png)



![2-Oxo-2,3-dihydrooxazolo[4,5-b]pyridine-5-carbaldehyde](/img/structure/B13988892.png)

![tert-butyl 3-(2-methoxy-2-oxoethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13988908.png)



![N-benzyl-2H-triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13988920.png)
